7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine
CAS No.:
Cat. No.: VC13664189
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O2 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 7-(pyrimidin-2-yloxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
| Standard InChI | InChI=1S/C12H17N3O2/c1-4-14-12(15-5-1)17-8-9-2-3-10-11(9)16-7-6-13-10/h1,4-5,9-11,13H,2-3,6-8H2 |
| Standard InChI Key | IUKIDKVALJOGET-UHFFFAOYSA-N |
| SMILES | C1CC2C(C1COC3=NC=CC=N3)OCCN2 |
| Canonical SMILES | C1CC2C(C1COC3=NC=CC=N3)OCCN2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound combines a bicyclic octahydrocyclopenta[b] oxazine core with a pyrimidin-2-yloxymethyl substituent. Key structural features include:
The bicyclic system introduces stereochemical complexity, with eight hydrogen atoms contributing to its octahydro designation .
Spectroscopic Characterization
Data from IR, NMR, and mass spectrometry confirm its structure:
Synthesis Methods
Key Synthetic Pathways
The compound is synthesized through multi-step reactions involving heterocyclic condensation and functionalization:
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Core Formation: Thiouracil derivatives react with benzyl chlorides under alkaline conditions to form the oxazine ring .
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Substituent Addition: Pyrimidine moieties are introduced via nucleophilic substitution or Mitsunobu reactions .
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Purification: Column chromatography (ethyl acetate/hexane) yields the final product with >95% purity .
A representative synthesis from thiouracil and 2-chloropyrimidine is illustrated below:
Optimization Challenges
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Stereoselectivity: The bicyclic system requires precise reaction conditions to avoid diastereomer formation .
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Yield Improvement: Microwave-assisted synthesis and catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) enhance efficiency .
Chemical Reactivity
Functional Group Transformations
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Ring-Opening Reactions: The oxazine ring undergoes hydrolysis under acidic conditions to yield aminol derivatives .
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Electrophilic Substitution: The pyrimidine ring participates in nitration and halogenation at the 5-position .
Stability Profile
Biological Activity and Applications
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| 3a | 9.17 | p65 subunit of NF-κB |
| 5b | 6.29 | IκBα phosphorylation |
Mechanistically, 3a binds Lys28 of NF-κB via π-alkyl interactions, while 5b inhibits IκBα degradation .
Antimicrobial Activity
Preliminary screens against E. coli and S. aureus show MIC values of 32–64 µg/mL, suggesting moderate efficacy .
| Parameter | Value | Compliance |
|---|---|---|
| LogP | 1.98 | Optimal (<5) |
| H-Bond Donors | 2 | ≤5 |
| H-Bond Acceptors | 5 | ≤10 |
| Polar Surface Area | 58.3 Ų | <140 Ų |
The compound adheres to Lipinski’s Rule of Five, indicating oral bioavailability potential .
Toxicity Considerations
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